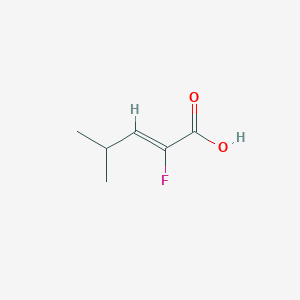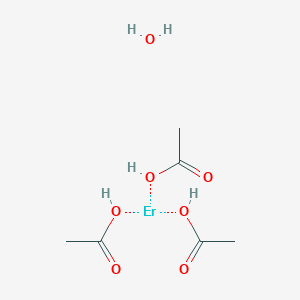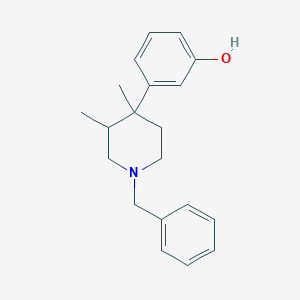![molecular formula C17H25NO5 B12286481 N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the design of prodrugs.
Industry: It is employed in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO5/c1-6-22-13-9-7-12(8-10-13)11-14(15(19)21-5)18-16(20)23-17(2,3)4/h7-10,14H,6,11H2,1-5H3,(H,18,20)/t14-/m0/s1 |
Clave InChI |
VGKSLUCEBDAQDR-AWEZNQCLSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
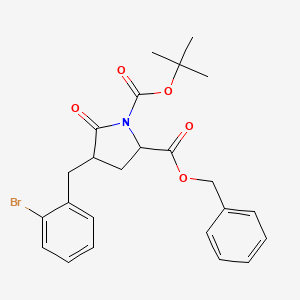
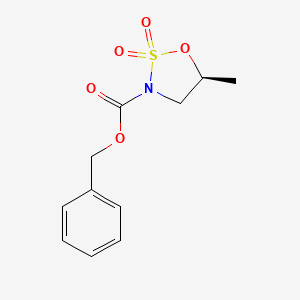
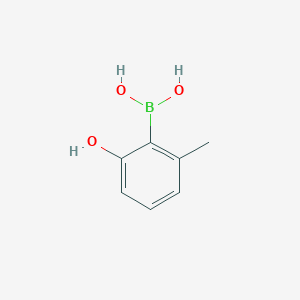
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
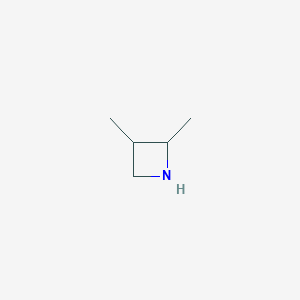

![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
